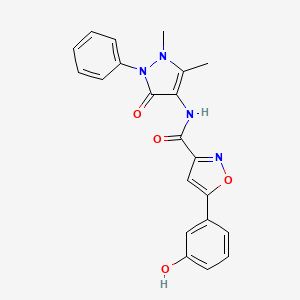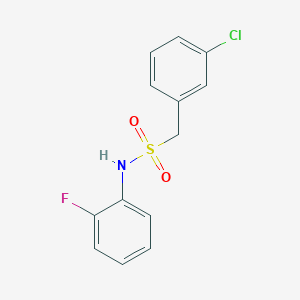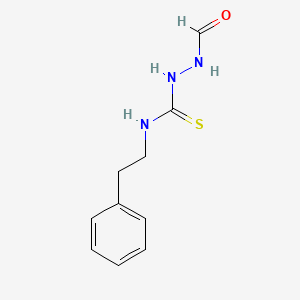![molecular formula C20H20FN3S B4746516 1-(2-fluorophenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B4746516.png)
1-(2-fluorophenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine
説明
1-(2-fluorophenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a piperazine derivative that has been synthesized through a multi-step process.
作用機序
The mechanism of action of 1-(2-fluorophenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine is not fully understood. It is believed to work by inhibiting the growth of cancer cells, fungi, and viruses. It may also work by interfering with the replication of DNA and RNA.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, fungi, and viruses. It has also been shown to have anti-inflammatory effects and to modulate the immune system. Additionally, it has been shown to have neuroprotective effects and to improve cognitive function.
実験室実験の利点と制限
One advantage of using 1-(2-fluorophenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine in lab experiments is its potential to inhibit the growth of cancer cells, fungi, and viruses. This makes it a potential candidate for cancer, antifungal, and antiviral research. Additionally, it has been shown to have a low toxicity profile, making it a safer option for lab experiments. One limitation of using this compound in lab experiments is its limited solubility in water, which may limit its use in certain assays.
将来の方向性
There are several future directions for research on 1-(2-fluorophenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine. One direction is to further investigate its potential as a cancer, antifungal, and antiviral agent. Another direction is to investigate its potential as a neuroprotective agent and to further explore its effects on cognitive function. Additionally, future research could focus on improving the solubility of the compound to expand its use in lab experiments. Finally, research could focus on developing derivatives of the compound with improved activity and selectivity.
In conclusion, this compound is a chemical compound that has potential applications in scientific research. Its synthesis method has been optimized to yield high purity and high yield of the compound. It has been shown to have activity against certain types of cancer cells, fungi, and viruses, making it a potential candidate for cancer, antifungal, and antiviral research. Additionally, it has been shown to have anti-inflammatory effects, to modulate the immune system, and to improve cognitive function. While it has limitations in terms of solubility, it has a low toxicity profile, making it a safer option for lab experiments. Finally, there are several future directions for research on this compound, including investigating its potential as a neuroprotective agent and developing derivatives with improved activity and selectivity.
科学的研究の応用
1-(2-fluorophenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine has potential applications in scientific research. It has been shown to have activity against certain types of cancer cells, making it a potential candidate for cancer research. It has also been shown to have antifungal activity, making it a potential candidate for antifungal research. Additionally, it has been shown to have activity against certain viral infections, making it a potential candidate for antiviral research.
特性
IUPAC Name |
4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-phenyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3S/c21-18-8-4-5-9-19(18)24-12-10-23(11-13-24)14-17-15-25-20(22-17)16-6-2-1-3-7-16/h1-9,15H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXKYLPDEIYCQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC(=N2)C3=CC=CC=C3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


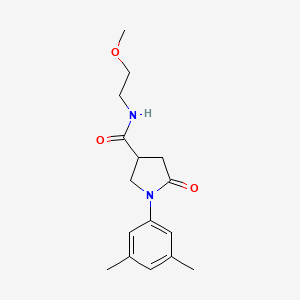
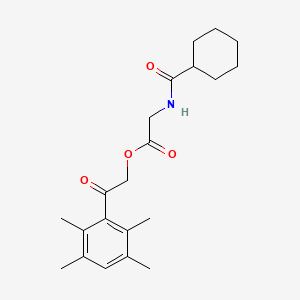
![4-(4-fluorophenyl)-1-(4-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B4746455.png)
![1,3-dimethyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4746473.png)
![2-{[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4746479.png)
![2-(1-ethyl-1H-pyrazol-4-yl)-4-[(2-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B4746481.png)
![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4746484.png)
![ethyl 4-[(3,4-dimethylphenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4746492.png)
![4-{[benzyl(methyl)amino]methyl}-2,6-di-tert-butylphenol](/img/structure/B4746517.png)
![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4746525.png)

